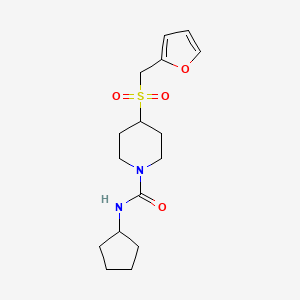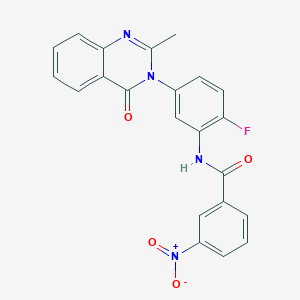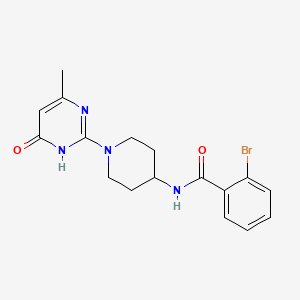![molecular formula C9H12ClN3OS B2732785 N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide CAS No. 2305455-80-3](/img/structure/B2732785.png)
N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide is a chemical compound with intriguing properties and diverse applications across several scientific fields. This compound features a thiazole ring, a class of heterocyclic compounds containing both sulfur and nitrogen atoms, often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide typically involves multi-step chemical reactions. One potential route could include the formation of the thiazole ring followed by subsequent substitution reactions to introduce the chloro and dimethylamino groups. The specific reaction conditions—such as temperature, solvents, and catalysts—are crucial for the successful synthesis of the compound. For instance, the reaction might require an inert atmosphere and precise temperature control to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the processes are optimized for efficiency and yield. This may involve continuous flow reactors to maintain consistent reaction conditions and to scale up production. Purification methods such as crystallization, distillation, or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide can undergo various types of chemical reactions:
Oxidation: This could potentially occur at the dimethylamino group or other reactive sites on the thiazole ring.
Reduction: Selective reduction could modify the functional groups or the double bond in the prop-2-enamide moiety.
Substitution: The chlorine atom in the compound makes it amenable to nucleophilic substitution reactions, leading to a diverse range of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its reactive functional groups allow for modifications, making it valuable in organic synthesis.
Biology
N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide exhibits potential biological activity, such as antimicrobial or anticancer properties. Researchers explore its interactions with various biomolecules to develop new therapeutic agents.
Medicine
In the medical field, derivatives of this compound are investigated for their potential use in drug development. Studies focus on its mechanism of action and efficacy against specific diseases.
Industry
The compound finds applications in industrial processes, including the manufacture of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism by which N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring structure allows for specific binding to active sites, potentially inhibiting or modulating the activity of target proteins. Pathways involved may include signal transduction or metabolic pathways critical to cellular function.
Comparison with Similar Compounds
N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide can be compared to other thiazole-based compounds. Similar compounds include:
4-Methylthiazole: While structurally related, it lacks the dimethylamino and chloro functional groups.
2-Aminothiazole: This compound features an amino group at a different position, altering its reactivity and applications.
Thiamine (Vitamin B1): Contains a thiazole ring but is biologically active as a coenzyme in metabolic processes.
Hope this detailed dive into this compound hits the mark! If there's something more specific you'd like to explore, I'm all ears.
Properties
IUPAC Name |
N-[[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3OS/c1-4-7(14)11-5-6-8(10)12-9(15-6)13(2)3/h4H,1,5H2,2-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEKAPJJVYZOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(S1)CNC(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2732706.png)

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2732710.png)



![3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-4-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2732715.png)


![N-(2-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2732722.png)

![3-(4-chlorophenyl)-5-methyl-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/new.no-structure.jpg)
